molecular formula C16H17F3N4O2 B6448622 1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2549013-57-0

1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B6448622
CAS No.: 2549013-57-0
M. Wt: 354.33 g/mol
InChI Key: JWNIDZUMAJGMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyrazin-2-one core substituted with a methyl group at position 1 and a pyrrolidine moiety at position 2. The pyrrolidine is further modified with a methyloxypyridine group bearing a trifluoromethyl substituent at position 6 of the pyridine ring . The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and lipophilicity, while the pyrrolidine ring may influence conformational flexibility and receptor binding .

Properties

IUPAC Name

1-methyl-3-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-22-8-6-20-14(15(22)24)23-7-5-11(9-23)10-25-13-4-2-3-12(21-13)16(17,18)19/h2-4,6,8,11H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNIDZUMAJGMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Potential Properties
Target Compound 1,2-dihydropyrazin-2-one 1-methyl, 3-(trifluoromethylpyridinyloxy-pyrrolidine) High lipophilicity, metabolic stability
6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one () Pyridazin-3(2H)-one Chloropyridinyl, 4-methylpiperazine carbonyloxy Moderate solubility, halogen-dependent activity
(E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one () Imidazo[1,2-a]pyridine Fluorophenyl, hydroxymethylene Polar interactions, possible kinase inhibition
6-[3-(benzyloxy)phenyl]-4-(1H-indazol-5-yl)pyrimidin-2(1H)-one () Pyrimidin-2(1H)-one Benzyloxyphenyl, indazolyl High molecular weight, mixed bioavailability
Tetrahydroimidazo[1,2-a]pyridine derivatives with trifluoromethylphenyl () Imidazo[1,2-a]pyridine Trifluoromethylphenyl, piperidinyl Enhanced CNS penetration, receptor selectivity

Key Findings from Structural Analog Studies

Trifluoromethyl vs. Halogen Substituents :

  • The trifluoromethyl group in the target compound likely improves metabolic stability compared to chlorine or fluorine in analogs like 6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one () . This is due to the strong electron-withdrawing nature and resistance to oxidative degradation.
  • Fluorine substituents (e.g., in ) may enhance binding affinity to aromatic residues in enzymes but offer less steric bulk than trifluoromethyl .

Pyrrolidine vs.

Core Heterocycle Differences :

  • Dihydropyrazin-2-one (target) and pyridazin-3(2H)-one () both exhibit hydrogen-bonding capability via carbonyl groups, but the former’s partial saturation may reduce planarity, affecting membrane permeability .
  • Imidazo[1,2-a]pyridine cores () are more rigid and aromatic, favoring interactions with hydrophobic binding pockets .

Research Implications and Gaps

  • Pharmacokinetics : The trifluoromethylpyridine and pyrrolidine groups in the target compound suggest superior oral bioavailability compared to analogs with bulky substituents (e.g., benzyloxy in ) .
  • Synthetic Accessibility : The target compound’s synthesis may face challenges in regioselective functionalization of the pyrrolidine and pyridine rings, similar to issues reported in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.